2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide
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Overview
Description
2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles under nickel-catalyzed conditions, which allows for the formation of the imidazole ring . The reaction conditions are mild, accommodating a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding N-oxides, while reduction could lead to amine derivatives.
Scientific Research Applications
2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic cells.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the function of certain enzymes or proteins essential for the survival of pathogenic organisms . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole structure.
Thiabendazole: An antihelmintic with a thiazole ring.
Uniqueness
What sets 2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide apart is its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C18H15N5OS |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2,5-dimethyl-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H15N5OS/c1-10-16(20-11(2)25-10)18(24)21-13-5-6-14-15(8-13)23-17(22-14)12-4-3-7-19-9-12/h3-9H,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
GMTYCJOCAKYBFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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